molecular formula C14H12N2O4 B11760729 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid

5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid

Cat. No.: B11760729
M. Wt: 272.26 g/mol
InChI Key: PXEJNYYPOWNXMB-UHFFFAOYSA-N
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Description

5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid is a benzene-1,3-dicarboxylic acid derivative with a [(pyridin-4-yl)methyl]amino substituent at the 5-position. This compound features two carboxylic acid groups (positions 1 and 3) and a tertiary amine-linked pyridyl group (position 5). This dual functionality makes it a promising candidate for metal-organic framework (MOF) synthesis, catalysis, and pharmaceutical applications.

Properties

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

5-(pyridin-4-ylmethylamino)benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C14H12N2O4/c17-13(18)10-5-11(14(19)20)7-12(6-10)16-8-9-1-3-15-4-2-9/h1-7,16H,8H2,(H,17,18)(H,19,20)

InChI Key

PXEJNYYPOWNXMB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC2=CC(=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine-4-carboxaldehyde and 5-aminoisophthalic acid.

    Condensation Reaction: Pyridine-4-carboxaldehyde is reacted with 5-aminoisophthalic acid in the presence of a suitable condensing agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride (NaBH4) to yield the desired product, 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or pyridine ring are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as metal-organic frameworks (MOFs) and polymers.

Mechanism of Action

The mechanism of action of 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymes, interaction with DNA, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid are compared below with analogous benzene-1,3-dicarboxylic acid derivatives. Key factors include substituent effects on acidity, coordination behavior, and applications in materials science.

Table 1: Structural and Functional Comparison

Compound Name Substituent (Position 5) Molecular Weight Key Functional Groups Notable Properties/Applications
Benzene-1,3-dicarboxylic acid (H₂IA) None 166.13 g/mol Carboxylic acids MOF linker (e.g., MOF-5)
5-Aminobenzene-1,3-dicarboxylic acid -NH₂ 181.15 g/mol Carboxylic acids, amine Hydrogen-bonded networks
5-(Pyridin-4-yl)benzene-1,3-dicarboxylic acid -C₅H₄N (direct attachment) 243.21 g/mol Carboxylic acids, pyridyl MOF linker with axial coordination
5-(Isonicotinamido)benzene-1,3-dicarboxylic acid -NHCOC₅H₄N (amide linkage) 286.24 g/mol Carboxylic acids, pyridyl, amide Enhanced H-bonding for porous materials
5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid -CF₃ 248.13 g/mol Carboxylic acids, CF₃ Electron-withdrawing; high thermal stability
Target Compound -NHCH₂C₅H₄N (amine linkage) 286.24 g/mol* Carboxylic acids, pyridyl, amine Dual coordination (carboxylate + pyridyl)

*Calculated based on molecular formula C₁₄H₁₁N₂O₄.

Key Findings:

Coordination Behavior: The target compound’s pyridin-4-yl group enables axial coordination to metal ions, similar to 5-(Pyridin-4-yl)benzene-1,3-dicarboxylic acid. However, the amino linker (-NHCH₂-) introduces flexibility, allowing for varied coordination geometries compared to rigid amide or direct pyridyl linkages. In contrast, 5-(Trifluoromethyl)benzene-1,3-dicarboxylic acid lacks coordination sites, limiting its use to non-cooperative MOF architectures.

Acidity and Solubility: Electron-withdrawing groups (e.g., -CF₃) lower the pKa of carboxylic acids, enhancing deprotonation and metal binding. The target compound’s pyridyl group (moderately electron-withdrawing) balances acidity and solubility better than -CF₃ derivatives. The amino group in the target compound increases solubility in polar solvents compared to non-functionalized analogs like H₂IA.

Applications in MOFs: The target compound’s dual functionality (carboxylate + pyridyl-amino) facilitates the formation of heterotopic frameworks with tunable pore sizes, outperforming simpler linkers like H₂IA in gas storage (e.g., methane). 5-(Isonicotinamido)benzene-1,3-dicarboxylic acid forms rigid MOFs due to its amide group, whereas the target compound’s flexible amino linker may enable adaptive porosity under stimuli.

Steric and Electronic Effects: Bulky substituents (e.g., tert-butyl in H₂tBuIA) reduce framework porosity. The target compound’s moderate steric bulk optimizes porosity without compromising stability. The pyridyl-amino group’s basicity supports proton conduction in MOFs, a feature absent in non-nitrogenous analogs.

Biological Activity

5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound belongs to a class of pyridine derivatives, which are known for their diverse biological activities. The molecular formula is C13_{13}H12_{12}N2_2O4_4, with a molecular weight of 256.24 g/mol. Its structure features a pyridine ring attached to an amino group and two carboxylic acid functionalities.

1. Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of 5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid against various bacterial strains. The minimal inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Bacterial Strain MIC (µg/mL) Control (Antibiotic) Control MIC (µg/mL)
Staphylococcus aureus12.5Ciprofloxacin2
Escherichia coli25Amoxicillin16

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is crucial in treating skin infections and other diseases.

2. Antifungal Activity

The compound has also been evaluated for antifungal activity against common pathogens such as Candida albicans. In vitro studies revealed that it can inhibit fungal growth effectively.

Fungal Strain MIC (µg/mL) Control (Antifungal) Control MIC (µg/mL)
Candida albicans20Fluconazole8

The antifungal activity indicates potential applications in treating fungal infections, especially in immunocompromised patients.

3. Enzyme Inhibition

5-{[(Pyridin-4-yl)methyl]amino}benzene-1,3-dicarboxylic acid has been identified as a potential inhibitor of carbonic anhydrases (CAs), enzymes that play a critical role in various physiological processes, including respiration and acid-base balance.

In studies involving human carbonic anhydrase isoforms (hCAII and hCAIX), the compound showed promising binding interactions with active site residues, indicating its potential as a therapeutic agent for conditions like glaucoma and epilepsy.

Case Studies

A study conducted on the compound's effect on hCA activity demonstrated that it inhibits the enzyme with an IC50_{50} value of approximately 50 µM. This suggests that the compound may serve as a lead for developing selective CA inhibitors.

Research Findings

Research has shown that derivatives of this compound exhibit enhanced biological activity when modified at specific positions on the aromatic ring or when combined with metal complexes. For example:

  • Complexes formed with transition metals significantly increased antibacterial activity against resistant strains.
  • Modifications to the carboxylic acid groups improved solubility and bioavailability.

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